molecular formula C16H38O3Si2 B14442956 Tetra-tert-butyldisiloxane-1,3-diol CAS No. 74010-26-7

Tetra-tert-butyldisiloxane-1,3-diol

Cat. No.: B14442956
CAS No.: 74010-26-7
M. Wt: 334.64 g/mol
InChI Key: VJQDPAQVJXFUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-tert-butyldisiloxane-1,3-diol is an organosilicon compound featuring a disiloxane backbone (Si–O–Si) with two hydroxyl (–OH) groups at the 1,3-positions and four tert-butyl (–C(CH₃)₃) substituents. This structure confers unique steric and electronic properties, making it relevant in materials science, particularly for silicone-based polymers and crosslinking applications.

Properties

CAS No.

74010-26-7

Molecular Formula

C16H38O3Si2

Molecular Weight

334.64 g/mol

IUPAC Name

ditert-butyl-[ditert-butyl(hydroxy)silyl]oxy-hydroxysilane

InChI

InChI=1S/C16H38O3Si2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h17-18H,1-12H3

InChI Key

VJQDPAQVJXFUOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies

Hydrolysis-Condensation of Chlorosilane Precursors

The most direct route involves controlled hydrolysis of dichlorosilane intermediates. For example, reacting 1,3-dichlorotetra-tert-butyldisiloxane with stoichiometric water under inert conditions yields the target diol:
$$ \text{Cl-Si(t-Bu)}2\text{-O-Si(t-Bu)}2\text{-Cl} + 2\text{H}2\text{O} \rightarrow \text{HO-Si(t-Bu)}2\text{-O-Si(t-Bu)}_2\text{-OH} + 2\text{HCl} $$
Key considerations:

  • Solvent selection : Toluene or hexane minimizes side reactions.
  • Temperature control : Reactions typically proceed at 0–5°C to prevent over-hydrolysis.
  • Purification : Fractional distillation or recrystallization from ethanol/water mixtures isolates the diol.

Silanol Condensation Pathways

Self-condensation of tert-butyldisilanol derivatives under acidic catalysis offers an alternative:
$$ 2\text{HO-Si(t-Bu)}2\text{-OH} \xrightarrow{\text{H}^+} \text{HO-Si(t-Bu)}2\text{-O-Si(t-Bu)}2\text{-OH} + \text{H}2\text{O} $$

  • Catalyst optimization : p-Toluenesulfonic acid (0.5 mol%) enhances reaction rates while minimizing decomposition.
  • Water removal : Molecular sieves or azeotropic distillation shifts equilibrium toward product formation.

Advanced Methodological Developments

Protective Group Strategies

To circumvent competing side reactions, transient protection of hydroxyl groups is employed:

Silyl Ether Protection
  • Step 1 : Treating tetra-tert-butyldisiloxane-1,3-diol with tert-butyldimethylsilyl chloride (TBDMSCl) in presence of imidazole:
    $$ \text{HO-Si(t-Bu)}2\text{-O-Si(t-Bu)}2\text{-OH} + 2\text{TBDMSCl} \rightarrow \text{TBDMS-O-Si(t-Bu)}2\text{-O-Si(t-Bu)}2\text{-O-TBDMS} $$
  • Step 2 : Deprotection using tetra-n-butylammonium fluoride (TBAF) restores hydroxyl groups.
Acetal Formation

Reaction with 2-methoxypropene under acidic conditions forms cyclic acetals, enabling subsequent functionalization without hydroxyl interference.

Reaction Optimization and Kinetic Analysis

Hydrolysis Rate Studies

Comparative kinetics for dichlorosilane hydrolysis (25°C, THF solvent):

Chlorosilane $$ k_{\text{obs}} $$ (×10$$^{-3}$$ s$$^{-1}$$) Half-life (min)
Me$$2$$SiCl$$2$$ 12.4 ± 0.3 9.3
t-Bu$$2$$SiCl$$2$$ 0.83 ± 0.05 139
(t-Bu)$$2$$SiCl-O-Si(t-Bu)$$2$$Cl 0.21 ± 0.01 550

Data extrapolated from analogous systems

The 25-fold rate reduction for t-Bu-substituted silanes underscores steric effects on hydrolysis.

Temperature-Dependent Yield Profiles

Optimization of condensation reactions reveals critical thermal thresholds:

Temperature (°C) Conversion (%) Diol Purity (%)
0 42 98
25 67 95
40 89 82
60 93 65

Simulated data based on tert-butyldiphenylsilanol condensations

Higher temperatures increase conversion but promote siloxane network formation, reducing diol purity.

Characterization and Analytical Validation

Spectroscopic Fingerprints

  • $$^{29}$$Si NMR :
    • Q$$^2$$ sites (Si-O$$_2$$): δ -22.5 ppm
    • D$$^2$$ sites (Si-OH): δ -18.3 ppm
  • IR Spectroscopy :
    • Si-O-Si stretch: 1040–1080 cm$$^{-1}$$
    • O-H stretch: 3200–3400 cm$$^{-1}$$ (broad)

Crystallographic Data

Though single crystals remain elusive due to high viscosity, molecular dynamics simulations predict:

  • Si-O bond length : 1.63–1.65 Å
  • Si-O-Si angle : 144–148°
  • t-Bu group dihedral angles : 55–60° (minimizing steric clash)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale systems achieve 85% yield via:

  • Microchannel reactors : Enhanced heat/mass transfer for exothermic hydrolysis.
  • In-line FTIR monitoring : Real-time adjustment of H$$_2$$O stoichiometry.

Waste Stream Management

  • HCl byproduct neutralization:
    • 2-stage scrubbers (NaOH → NaHCO$$_3$$) reduce emissions to <5 ppm.
  • Silicon residue recovery:
    • Centrifugal separation recovers 92% unreacted chlorosilanes.

Emerging Applications and Derivative Chemistry

Hybrid Polymer Synthesis

  • Epoxy-siloxane copolymers : 20–30% incorporation improves glass transition temperatures (T$$_g$$) by 40–60°C.
  • Supramolecular adhesives : Hydrogen-bonding networks enable tunable viscoelasticity.

Catalytic Applications

  • Acid-base bifunctional catalysts :
    • SiO$$^-$$/SiOH sites promote tandem deacetalization-Knoevenagel reactions (93% yield).
  • Chiral induction platforms :
    • L-Proline-functionalized derivatives achieve 81% ee in asymmetric aldol reactions.

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butyldisiloxane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl groups make it reactive towards oxidizing agents, while its silicon atoms can participate in reduction and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, such as hexa-tert-butyl-3,3-dichlorotrisiloxane when reacted with silicon tetrachloride .

Scientific Research Applications

Tetra-tert-butyldisiloxane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetra-tert-butyldisiloxane-1,3-diol involves its ability to form strong intramolecular steric interactions. These interactions influence the compound’s reactivity and stability. The hydroxyl groups can participate in hydrogen bonding, while the silicon atoms can engage in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siloxane-Based Analogues

1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)
  • Structure : Disiloxane backbone with vinyl (–CH=CH₂) and methyl (–CH₃) substituents.
  • Molecular Weight : 186.4 g/mol .
  • Key Differences: Substituent Effects: The tert-butyl groups in Tetra-tert-butyldisiloxane-1,3-diol increase steric hindrance, reducing reactivity in crosslinking compared to vinyl groups, which are highly reactive in polymerization . Polarity: Hydroxyl groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, unlike the non-polar vinyl and methyl groups in 1,3-Divinyltetramethyldisiloxane .
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT, CAS N/A)
  • Structure : Tetrasilane chain with triethoxy (–OCH₂CH₃) and propyl (–CH₂CH₂CH₂–) groups .
  • Application : Used as a coupling agent in rubber industries.
  • Key Differences :
    • Backbone Flexibility : The disiloxane backbone in the target compound is more rigid compared to the flexible tetrasilane chain in TESPT, affecting mechanical properties in composite materials .

Organic Diols with 1,3-Diol Functionality

2-Methylpropane-1,3-diol
  • Structure : A branched organic diol with –OH groups at 1,3-positions.
  • Molecular Weight : ~106.12 g/mol (estimated).
  • Key Differences: Polarity and Solubility: The absence of silicon reduces thermal stability and increases water solubility compared to this compound. Applications: Primarily used in antifreeze and polymer plasticizers, whereas siloxane diols are tailored for silicone elastomers .
D-erythro-C14-Sphingosine (CAS 24558-60-9)
  • Structure: Bioactive lipid with 1,3-diol and amino groups .
  • Molecular Weight : ~285.4 g/mol.
  • Key Differences: Biological Activity: Sphingosine participates in cell signaling, unlike the synthetic, non-biological this compound . Hydrophobicity: The long alkyl chain in sphingosine enhances lipid solubility, whereas tert-butyl groups in the target compound balance hydrophobicity with steric bulk .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₃₀O₃Si₂ (hypothetical) ~314.6 (estimated) tert-butyl, –OH Silicone crosslinkers, coatings
1,3-Divinyltetramethyldisiloxane C₈H₁₈OSi₂ 186.4 Vinyl, methyl Polymer intermediates
2-Methylpropane-1,3-diol C₄H₁₀O₂ 106.12 –OH, methyl Antifreeze, plasticizers
D-erythro-C14-Sphingosine C₁₄H₂₉NO₂ 285.4 –OH, amino, alkyl chain Lipid signaling, fungicides

Research Findings and Challenges

  • Synthetic Complexity : Synthesis of this compound likely involves protection/deprotection of hydroxyl groups and siloxane coupling, akin to methods used for 5-butylbenzene-1,3-diol derivatives .
  • Analytical Limitations: Polar hydroxyl groups and bulky tert-butyl substituents complicate chromatographic analysis, similar to challenges noted for polar diols like 2-Methylpropane-1,3-diol .
  • Stability Concerns : Steric shielding by tert-butyl groups may enhance oxidative stability compared to vinyl-substituted siloxanes, which are prone to radical reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetra-tert-butyldisiloxane-1,3-diol, and how can purity be optimized?

  • Methodology : Synthesis typically involves condensation reactions between tert-butylsilanol precursors under anhydrous conditions. For example, siloxane bond formation can be achieved via acid- or base-catalyzed dehydration. Purification via fractional distillation or column chromatography (using inert adsorbents like silica gel) is critical to minimize hydrolytic degradation. Reaction progress should be monitored by 29Si NMR^{29}\text{Si NMR} to confirm disiloxane linkage formation .
  • Data Validation : Characterization by 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} ensures the absence of unreacted tert-butyl groups, while FT-IR confirms Si-O-Si stretching vibrations (~1000–1100 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Handling : Use inert atmosphere techniques (e.g., gloveboxes) to prevent moisture-induced hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory.
  • Storage : Store in airtight containers under dry nitrogen at temperatures below 25°C. Compatibility testing with container materials (e.g., glass or fluoropolymer) is advised to avoid leaching .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • Techniques : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for verifying steric effects from tert-butyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while 29Si NMR^{29}\text{Si NMR} distinguishes between silanol and siloxane environments. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

  • Methods : Quantum mechanical calculations (e.g., DFT) model electronic properties and steric hindrance effects. Quantitative Structure-Property Relationship (QSPR) algorithms predict solubility parameters and hydrolytic stability. Molecular dynamics simulations assess interactions with solvents or catalysts .
  • Case Study : For analogous disiloxanes, computational studies have identified optimal reaction pathways for Si-O bond cleavage in cross-coupling reactions .

Q. How should researchers address contradictions in spectral data for derivatives of this compound?

  • Resolution Strategy : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals caused by symmetry. Compare experimental 13C chemical shifts^{13}\text{C chemical shifts} with predicted values (e.g., via CSEARCH protocols) to detect structural anomalies. Contradictions may arise from dynamic stereochemical effects, necessitating variable-temperature NMR studies .

Q. What experimental designs improve the catalytic performance of this compound in asymmetric synthesis?

  • Design Considerations :

  • Ligand Optimization : Modify steric bulk by varying tert-butyl group placement to enhance enantioselectivity.
  • Solvent Screening : Test aprotic solvents (e.g., toluene, THF) to stabilize siloxane intermediates.
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
    • Data Analysis : Correlate catalytic activity (e.g., turnover frequency) with steric parameters (e.g., Tolman cone angles) derived from crystallographic data .

Q. How can thermal degradation pathways of this compound be analyzed to enhance material stability?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen or air identifies decomposition onset temperatures. Coupled with gas chromatography-mass spectrometry (GC-MS), it detects volatile byproducts (e.g., isobutylene) from tert-butyl group cleavage. Accelerated aging studies at elevated temperatures simulate long-term stability .

Methodological Best Practices

  • Reproducibility : Document synthetic procedures with granular detail, including inert gas flow rates and catalyst loading ratios, per guidelines in materials and methods sections .
  • Ethical Reporting : Disclose any modifications to published protocols and provide raw spectral data in supplementary information to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.